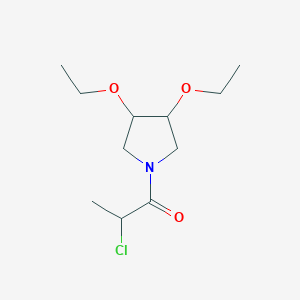
2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one
Übersicht
Beschreibung
2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one, also known as 2-Chloro-1-DP, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and alcohols. 2-Chloro-1-DP is an important reagent in organic synthesis and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research: Nitric Oxide Synthesis Stimulation
This compound has been studied for its ability to stimulate endogenous nitric oxide synthesis. Nitric oxide plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The compound’s effect on isolated gastric smooth muscle preparations from rats suggests a specific action affecting intracellular signaling pathways .
Neurotransmitter Interaction Studies
Research indicates that 2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one may interact with neurotransmitters such as acetylcholine and serotonin. This interaction could be significant for understanding the compound’s potential effects on mood, cognition, and peripheral functions in the cardiovascular and gastrointestinal systems .
Organic Synthesis: Isoquinoline Precursors
The compound serves as a precursor in the synthesis of isoquinolines, which are important in the development of various pharmaceuticals. Isoquinolines have applications ranging from analgesics to antitumor agents, making this compound valuable in synthetic organic chemistry .
Biological Activity Modulation
In biological systems, this compound could modulate the function of neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS), which are enzymes involved in the production of nitric oxide. This modulation has implications for the spontaneous contractile activity of gastric smooth muscle, which is essential for gastrointestinal motility .
Gastric Smooth Muscle Research
The compound’s effects on gastric smooth muscle cells can be pivotal in understanding gastrointestinal disorders. By regulating the nNOS/NO pathway, it may influence treatments for conditions like gastroparesis or irritable bowel syndrome .
Smooth Muscle Relaxant Formulations
The research applications extend to the development of smooth muscle relaxants. These are drugs that can ease the contraction of smooth muscles found in the walls of internal organs, potentially providing relief from spasms and pain .
Analytical Chemistry: Reagent Synthesis
Finally, this compound could be synthesized as a reagent in analytical chemistry to study its interactions with various biological molecules. This application is crucial for drug discovery and understanding the molecular basis of diseases .
Eigenschaften
IUPAC Name |
2-chloro-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO3/c1-4-15-9-6-13(11(14)8(3)12)7-10(9)16-5-2/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYPWAFQNVUCDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OCC)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





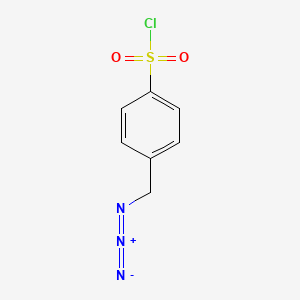
![Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride](/img/structure/B1478072.png)

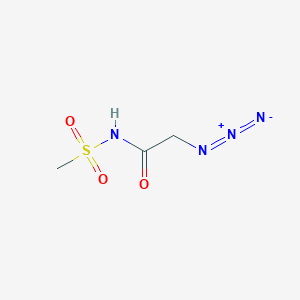
![4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B1478076.png)
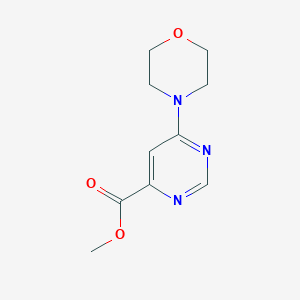


![2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1478082.png)

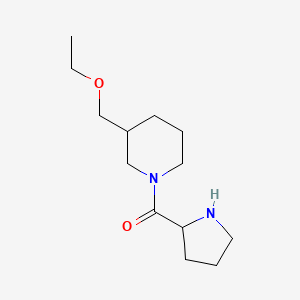
![N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1478087.png)